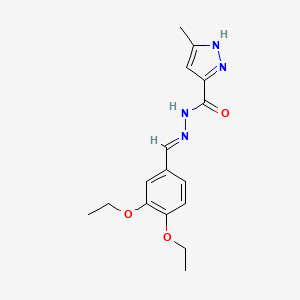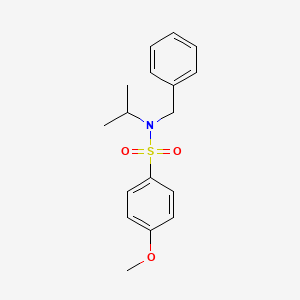
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential applications in cancer therapy and other biomedical research.
Mécanisme D'action
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone acts as a competitive inhibitor of the ATP-binding site in the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that rely on EGFR signaling for survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to have other biochemical and physiological effects. It has been reported to modulate the activity of ion channels and transporters, as well as affect the expression of genes involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has several advantages as a research tool, including its high potency and selectivity for EGFR, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its relatively short half-life and potential for off-target effects at higher concentrations.
Orientations Futures
There are several potential future directions for research involving 2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone. These include investigating its effects on other signaling pathways and cellular processes, as well as developing new analogs with improved pharmacological properties. Additionally, 2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone may have applications in combination therapies with other anti-cancer agents or as a tool to study the role of EGFR in other diseases beyond cancer.
Méthodes De Synthèse
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 4-methoxybenzaldehyde, followed by cyclization with anthranilic acid. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the quinazolinone ring system.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been widely used in scientific research as a tool to study the role of EGFR in cellular processes such as proliferation, differentiation, and survival. It has also been investigated for its potential as a therapeutic agent for the treatment of various cancers, including lung, breast, and brain tumors.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-pyridin-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-15-11-9-14(10-12-15)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSCTMGZZDDWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-(pyridin-2-yl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)

![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)

![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5778331.png)
![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)
